ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring and an ethyl ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2,4-difluorophenylhydrazine with ethyl acetoacetate. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting intermediate undergoes cyclization to form the pyrazole ring, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can interact with various biological pathways, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2,4-difluorophenyl)-1H-pyrrole-3-carboxylate
- Ethyl 1-(2,4-difluorophenyl)-1H-imidazole-3-carboxylate
- Ethyl 1-(2,4-difluorophenyl)-1H-triazole-3-carboxylate
Uniqueness
Ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The fluorine atoms enhance its metabolic stability and binding affinity, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it suitable for specific applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C12H10F2N2O2 |
---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
ethyl 1-(2,4-difluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10F2N2O2/c1-2-18-12(17)10-5-6-16(15-10)11-4-3-8(13)7-9(11)14/h3-7H,2H2,1H3 |
InChI Key |
VEDNRWNEDZHKJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.